molecular formula C20H19N3O3 B1258857 N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide

N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide

Cat. No. B1258857
M. Wt: 349.4 g/mol
InChI Key: PNBBJVGLWDXTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide is a member of indazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivatives Synthesis : Indazolo[2,3-a][3,1]benzoxazin-5-one derivatives, including chloro-derivatives, have been synthesized, providing a base for further chemical exploration and potential applications (Lindsey, 1972).
  • Reactions with Amines : Compounds like 10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-diones react with primary amines to form α-ureido-carboxamides, indicating potential for diverse chemical reactions (Block & Faulkner, 1971).
  • Facile Synthesis : A series of novel analogues of 5H-indazolo[3,2-b]benzo[d]-1,3-oxazines have been synthesized using intramolecular heterocyclizations, indicating the compound's flexibility in forming various structures (Butler et al., 2008).

Biological Applications

  • Antimicrobial Activity : Quinazolin-4-one derivatives, synthesized from benzoxazin-4-one derivatives, showed significant antibacterial and antifungal activity, suggesting potential in antimicrobial applications (Fawzy et al., 2012).
  • Antiarrhythmic Effects : Benzoxazine derivatives have been evaluated for their effectiveness against arrhythmias associated with ischemia-reperfusion injury, indicating potential therapeutic applications in cardiovascular disorders (Koini et al., 2009).

Advanced Chemical Transformations

  • Nucleophilic Substitution : Oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles undergo nucleophilic substitution under specific conditions, yielding a diverse set of 1H-indazolones, which can be useful in various chemical transformations (Donald et al., 2010).

properties

Product Name

N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide

InChI

InChI=1S/C20H19N3O3/c24-19(21-11-15-5-3-9-25-15)13-7-8-16-17(10-13)22-23-18-6-2-1-4-14(18)12-26-20(16)23/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24)

InChI Key

PNBBJVGLWDXTFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=NN4C5=CC=CC=C5COC4=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide
Reactant of Route 3
N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide
Reactant of Route 5
N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide
Reactant of Route 6
N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.